molecular formula C9H10INOS B14809327 3-Cyclopropoxy-2-iodo-6-(methylthio)pyridine

3-Cyclopropoxy-2-iodo-6-(methylthio)pyridine

Cat. No.: B14809327
M. Wt: 307.15 g/mol
InChI Key: VJXCCJPRRIGBKG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated products or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine involves its interaction with molecular targets through various pathways. The compound’s functional groups, such as the iodine and methylsulfanyl groups, play a crucial role in its reactivity and binding affinity. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclopropoxy group enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C9H10INOS

Molecular Weight

307.15 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-6-methylsulfanylpyridine

InChI

InChI=1S/C9H10INOS/c1-13-8-5-4-7(9(10)11-8)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

VJXCCJPRRIGBKG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C=C1)OC2CC2)I

Origin of Product

United States

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